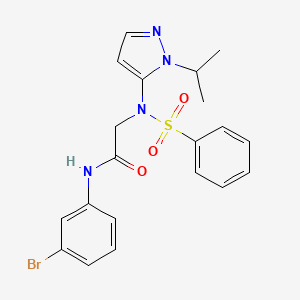
N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a pyrazolyl group, and a phenylsulfonamido group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of the 1-isopropyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.
Sulfonamide Formation: The next step involves the introduction of the phenylsulfonamido group. This can be done by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step is the formation of the acetamide linkage. This can be achieved by reacting the sulfonamide intermediate with 3-bromoaniline and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and sulfonamide moieties.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the pyrazole or sulfonamide groups.
Reduction Products: Reduced forms of the pyrazole or sulfonamide groups.
Hydrolysis Products: Corresponding amine and carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to understand protein-ligand interactions or enzyme inhibition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Chlorophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide
- N-(3-Fluorophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide
- N-(3-Methylphenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide
Uniqueness
N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the combination of the pyrazole and sulfonamide groups provides a versatile scaffold for further chemical modifications and functionalization.
Propiedades
Fórmula molecular |
C20H21BrN4O3S |
|---|---|
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
2-[benzenesulfonyl-(2-propan-2-ylpyrazol-3-yl)amino]-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C20H21BrN4O3S/c1-15(2)25-20(11-12-22-25)24(29(27,28)18-9-4-3-5-10-18)14-19(26)23-17-8-6-7-16(21)13-17/h3-13,15H,14H2,1-2H3,(H,23,26) |
Clave InChI |
CNWLXACCWTWESM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC=N1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



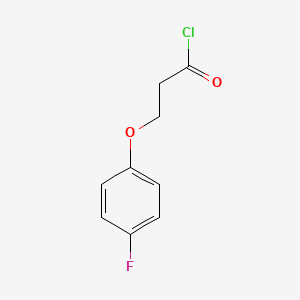
![2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12859243.png)
![1-(6-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12859248.png)

![2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12859255.png)




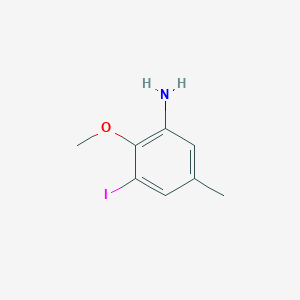
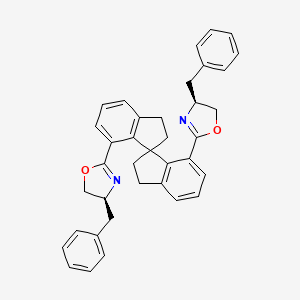
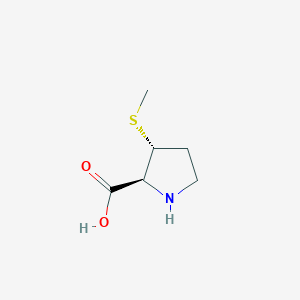
![6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12859327.png)
